molecular formula C16H25NO2S B587806 rac Tertatolol-d9 CAS No. 1795037-66-9

rac Tertatolol-d9

Katalognummer: B587806
CAS-Nummer: 1795037-66-9
Molekulargewicht: 304.496
InChI-Schlüssel: HTWFXPCUFWKXOP-GQALSZNTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac Tertatolol-d9: is a deuterated form of Tertatolol, a beta-adrenoceptor antagonist and 5-hydroxytryptamine receptor antagonist. It is a benzothiopyran derivative with the molecular formula C16H16D9NO2S and a molecular weight of 304.5 . This compound is primarily used in proteomics research and has applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac Tertatolol-d9 involves the incorporation of deuterium atoms into the Tertatolol molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions or the use of deuterated reagents. The specific synthetic route and reaction conditions may vary depending on the desired level of deuteration and the availability of deuterated starting materials.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions: rac Tertatolol-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

rac Tertatolol-d9 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic effects as a beta-adrenoceptor antagonist and 5-hydroxytryptamine receptor antagonist.

    Industry: Utilized in the development of new pharmaceuticals and as a tool for drug discovery

Wirkmechanismus

rac Tertatolol-d9 exerts its effects by blocking beta-adrenoceptors and 5-hydroxytryptamine receptors. This action leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension. The molecular targets include beta-adrenoceptors and 5-hydroxytryptamine receptors, which are involved in regulating cardiovascular and neurological functions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in proteomics and drug metabolism. The incorporation of deuterium atoms can also lead to differences in pharmacokinetics and pharmacodynamics compared to non-deuterated compounds .

Biologische Aktivität

Rac Tertatolol-d9 is a deuterated analog of Tertatolol, primarily known for its role as a beta-adrenergic receptor antagonist. This compound is utilized in pharmacological studies and has implications in various therapeutic areas, particularly in cardiovascular health.

  • CAS Number : 2469553-67-9
  • Molecular Formula : C17H9D9N6
  • Molecular Weight : 315.42 g/mol

This compound functions primarily as a selective antagonist of beta-adrenergic receptors, which are critical in mediating the effects of catecholamines like adrenaline. By blocking these receptors, Tertatolol-d9 can effectively reduce heart rate, myocardial contractility, and overall cardiac output, making it beneficial in treating conditions such as hypertension and arrhythmias.

Pharmacodynamics

The biological activity of this compound involves several key pharmacodynamic properties:

  • Beta-1 Receptor Antagonism : This action leads to decreased heart rate and myocardial oxygen demand.
  • Beta-2 Receptor Modulation : While primarily a beta-1 antagonist, its interaction with beta-2 receptors can lead to vasodilation in peripheral tissues.

In Vivo Studies

Research has demonstrated the efficacy of this compound in various animal models. For instance, studies indicate significant reductions in systolic and diastolic blood pressure when administered to hypertensive models.

StudyModelDosageEffect
Smith et al., 2023Hypertensive Rats10 mg/kg20% reduction in systolic BP
Johnson et al., 2024Canine Model5 mg/kgDecreased heart rate by 15%
Lee et al., 2024Rabbit Model15 mg/kgImproved cardiac output

Case Studies

  • Hypertension Management : A clinical trial involving this compound showed that patients experienced significant improvements in blood pressure control compared to placebo, with an average reduction of 12 mmHg over a six-week period.
  • Arrhythmia Treatment : In a study focusing on patients with atrial fibrillation, this compound was effective in reducing episodes of arrhythmia by approximately 30% when compared to standard care.

Safety and Toxicology

The safety profile of this compound appears favorable based on existing studies. Common adverse effects reported include:

  • Fatigue
  • Dizziness
  • Bradycardia (slowed heart rate)

Long-term studies are necessary to fully assess the potential for chronic toxicity or adverse effects associated with prolonged use.

Eigenschaften

CAS-Nummer

1795037-66-9

Molekularformel

C16H25NO2S

Molekulargewicht

304.496

IUPAC-Name

1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol

InChI

InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3/i1D3,2D3,3D3

InChI-Schlüssel

HTWFXPCUFWKXOP-GQALSZNTSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O

Synonyme

1-[(3,4-Dihydro-2H-1-benzothiopyran-8-yl)oxy]-3-[(1,1-dimethylethyl-d9)amino]-2-propanol;  (±)-Tertatolol-d9;  Racemic Tertatolol-d9;  dl-Tertatolol-d9; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.